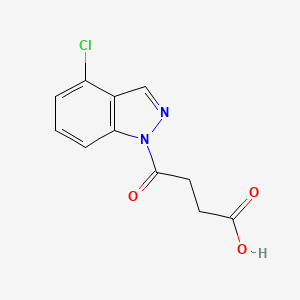

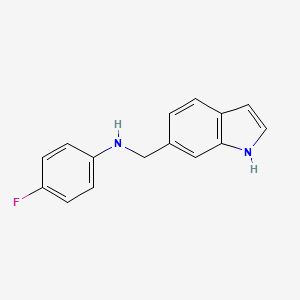

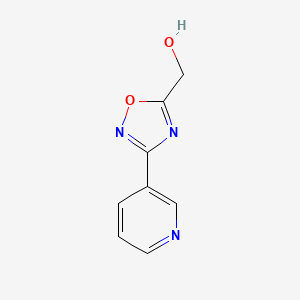

2-(2-Benzylphenoxy)-5-chloroaniline

説明

The compound of interest, 2-(2-Benzylphenoxy)-5-chloroaniline, is a chlorinated aromatic amine with potential applications in various fields, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help us understand its properties and potential uses.

Synthesis Analysis

The synthesis of related compounds involves the condensation of chlorinated quinolines with amino acid esters, as seen in the formation of 1-hydroxy-5-chloro-benzo[f][2,7]naphthyridines . Another relevant synthesis approach is the reaction of o-(N-benzylidene)aminophenol with chlorophosphites, leading to the formation of benzo-1,4,2-oxazaphosphorinanes . These methods suggest that the synthesis of 2-(2-Benzylphenoxy)-5-chloroaniline could involve similar condensation reactions or substitutions on related aromatic systems.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Benzylphenoxy)-5-chloroaniline has been characterized using various spectroscopic techniques. For instance, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was determined using FT-IR, NMR, and UV-vis spectroscopy, and its crystal structure was examined crystallographically . Similarly, the asymmetric unit of 2-amino-5-chlorobenzophenone contains four independent molecules with dihedral angles between the benzene rings, which are linked by hydrogen bonds into a supramolecular architecture . These studies indicate that 2-(2-Benzylphenoxy)-5-chloroaniline would likely exhibit a complex molecular geometry with potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds can be inferred from studies on similar molecules. For example, the reaction of chloranil with N-benzylidene-p-chloroaniline leads to a phenolic derivative, indicating that chlorinated aromatics can undergo nucleophilic substitution reactions . Additionally, the photostability of benzo[a]phenoxazinium chlorides with various substituents has been investigated, showing resistance to photobleaching, which could be relevant for the stability of 2-(2-Benzylphenoxy)-5-chloroaniline under light exposure .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines have been studied in the context of their toxicity. For instance, 2-chloroaniline has been associated with renal and hepatic toxicity, and its in vitro toxicity was compared with that of other aminochlorophenols and aminophenols . This suggests that 2-(2-Benzylphenoxy)-5-chloroaniline could also exhibit specific toxicological properties that would need to be carefully evaluated for safe handling and application.

科学的研究の応用

Chemical Structure and Reactivity

Research on related chloroaniline compounds indicates their significance in chemical reactions forming different derivatives. For instance, when 2,3,5,6-tetrachloro-p-benzoquinone reacts with N-benzylidene-p-chloroaniline, it converts into a phenolic derivative, showcasing the potential for creating diverse chemical structures using chloroanilines (Chen et al., 1995).

Synthesis and Anticancer Activity

2-Aminobenzophenones synthesized by acylation of para-chloroaniline have been investigated for their potential anticancer activity. Studies show that the presence of a chlorine atom in the aromatic ring can significantly enhance the molecule's anticancer properties, hinting at the potential therapeutic applications of chloroaniline derivatives (Cortez-Maya et al., 2012).

Chemical Analysis Techniques

A study on the determination of p-Chloroaniline in Efavirenz bulk form using LC-MS methodology illustrates the role of chloroanilines in analytical chemistry. This research underlines the effectiveness of advanced analytical methods in identifying and quantifying chloroaniline compounds in pharmaceutical preparations (Devanna et al., 2021).

Cross-linkage with Other Compounds

Chloroanilines, like 4-chloroaniline, have been shown to cross-link with phenolic acids in the presence of fungal phenol oxidase. This indicates their reactivity and potential applications in creating hybrid compounds, potentially useful in various industrial and pharmaceutical contexts (Bollag et al., 1983).

Polymer Applications

Research on the polymerization of chloroanilines, such as the synthesis of methanesulfonic acid doped poly(2-chloroaniline), demonstrates the utility of chloroanilines in creating conductive polymers. These materials have potential applications in electronics and sensing technologies, particularly in ammonia gas sensing (Pandule et al., 2016).

Scientific Research Applications of 2-(2-Benzylphenoxy)-5-chloroaniline

Chemical Structure and Reactivity

The study of similar compounds, such as the reaction of 2,3,5,6-tetrachloro-p-benzoquinone with N-benzylidene-p-chloroaniline, reveals insights into the chemical structure and reactivity of chloroaniline derivatives. This research highlights the transformation of quinoidal structures into phenolic derivatives, showcasing the versatile chemistry of chloroanilines (Chen, Xu, Liu, & Xu, 1995).

Anticancer Activity

The synthesis of 2-aminobenzophenones from para-chloroaniline demonstrates the potential of chloroaniline derivatives in medicinal chemistry. This study found that the incorporation of chlorine atoms in certain positions enhances the anticancer activity of these compounds, indicating their utility in drug development (Cortez-Maya et al., 2012).

Analytical Chemistry Applications

A novel LC-MS method for the determination of p-Chloroaniline showcases the importance of chloroanilines in analytical chemistry, particularly in the pharmaceutical industry. This study emphasizes the role of such compounds in the development of precise and accurate analytical methodologies (Devanna, Mabbu, & Sumathi, 2021).

Cross-linkage Potential

Chloroanilines, including 4-chloroaniline, have been studied for their ability to cross-link with phenolic humus constituents, indicating their potential applications in creating novel hybrid compounds. This research demonstrates the reactivity of chloroanilines with other organic molecules, which could be useful in various chemical synthesis processes (Bollag, Minard, & Liu, 1983).

作用機序

Target of Action

Similar compounds like phenyltoloxamine are known to act as h1 receptor blockers . These receptors play a crucial role in allergic reactions, and blocking them can help alleviate symptoms of allergies .

Mode of Action

For instance, Phenyltoloxamine, a similar compound, is known to block H1 receptors, thereby reversing the effects of histamine .

Biochemical Pathways

Based on the action of similar compounds, it can be speculated that it might influence the histamine pathway, given its potential role as an h1 receptor blocker .

Pharmacokinetics

It’s worth noting that similar compounds like phenyltoloxamine are capable of crossing the blood-brain barrier, which could potentially influence their bioavailability .

Result of Action

If it acts similarly to phenyltoloxamine, it might help alleviate symptoms of allergies by blocking h1 receptors and reversing the effects of histamine .

特性

IUPAC Name |

2-(2-benzylphenoxy)-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c20-16-10-11-19(17(21)13-16)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVZVUPBMRFTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Benzylphenoxy)-5-chloroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide](/img/structure/B1328214.png)

![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)

![Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1328232.png)

![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)